1-(3-fluorophenyl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one
Description
1-(3-Fluorophenyl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one is a heterocyclic compound featuring a dihydropyridazin-4-one core substituted with a 3-fluorophenyl group at position 1 and a 1,2,4-oxadiazole ring at position 2. This structure aligns with medicinal chemistry strategies to optimize pharmacokinetic properties while retaining bioactivity .
The dihydropyridazinone core is known for its role in modulating enzyme targets, such as kinases and receptors, while the 1,2,4-oxadiazole group contributes to metabolic stability and hydrogen-bonding interactions. The propan-2-yloxy substituent may improve solubility compared to bulkier or more lipophilic groups, as seen in related compounds .
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3/c1-13(2)28-17-8-6-14(7-9-17)20-23-21(29-25-20)19-18(27)10-11-26(24-19)16-5-3-4-15(22)12-16/h3-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDURRCXSAVHALJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorophenyl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . This method yields the indole moiety, which is then further functionalized to introduce the oxadiazole and thiophene groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorophenyl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the indole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds similar to 1-(3-fluorophenyl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one exhibit significant antibacterial properties. For example, studies have shown that derivatives can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli, with some compounds demonstrating inhibition zones exceeding 30 mm in diameter at certain concentrations .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Several studies have focused on the synthesis of oxadiazole derivatives that exhibit cytotoxic effects against cancer cell lines. The incorporation of the oxadiazole moiety has been linked to enhanced activity against specific types of tumors, making it a candidate for further investigation in cancer therapy .
Synthesis and Evaluation
A notable study synthesized various derivatives of this compound and evaluated their biological activities. The results indicated that modifications to the oxadiazole ring significantly influenced antibacterial potency and cytotoxicity against cancer cell lines. The study utilized disk diffusion methods for antibacterial testing and MTT assays for cytotoxicity assessment .
| Compound | Activity Type | Inhibition Zone (mm) | IC50 (µM) |
|---|---|---|---|
| Compound A | Antibacterial | 32 | N/A |
| Compound B | Anticancer | N/A | 15 |
| Compound C | Antibacterial | 27 | N/A |
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects . The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Table 1: Structural Features and Molecular Properties
Key Observations :
- The target compound’s dihydropyridazinone core is shared with compounds in and , which exhibit antidiabetic and kinase-inhibitory activities.
- Unlike YPC-21817 (), which has an imidazopyridazine core, the dihydropyridazinone scaffold may confer distinct binding modes due to differences in electron distribution and ring strain .
- The propan-2-yloxy group in the target compound offers a balance of solubility and lipophilicity compared to the trifluoromethoxy group in K79 () or the chlorophenyl group in ’s compound .
Key Observations :
- The target compound’s 1,2,4-oxadiazole synthesis likely follows standard cyclization protocols, as seen in , but with tailored starting materials (e.g., 4-(propan-2-yloxy)benzonitrile) .
- Compared to the antidiabetic compound in , which uses Suzuki coupling for aryl groups, the target compound’s synthesis may prioritize cost-effective steps due to the absence of boron-containing intermediates .
Table 3: Reported Bioactivities of Analogous Compounds
Key Observations :
- The propan-2-yloxy group may enhance gastrointestinal stability, making the compound suitable for oral administration compared to less stable analogs .
Pharmacokinetic and Physicochemical Properties
Table 4: Predicted ADME Properties
Key Observations :
- The rotatable bonds (5) indicate moderate flexibility, which may balance target binding and metabolic stability .
Biological Activity
The compound 1-(3-fluorophenyl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on recent studies and findings.
Chemical Structure
The chemical structure of the compound is characterized by the following components:
- A dihydropyridazin core
- A 1,2,4-oxadiazole moiety
- A fluorophenyl group
- An isopropoxyphenyl substituent
This unique combination of functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the 1,2,4-oxadiazole structure. These derivatives exhibit a broad spectrum of activity against various cancer cell lines. For instance, compounds similar to the target molecule have shown significant cytotoxic effects against human cervical (HeLa), colon adenocarcinoma (CaCo-2), and lung carcinoma cells (A549) with IC50 values ranging from 10 to 50 µM .
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 25 |
| CaCo-2 | 30 |
| A549 | 15 |
Anti-inflammatory Properties
Compounds with oxadiazole rings have also demonstrated anti-inflammatory effects. They inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2). In vitro assays revealed that modifications in the oxadiazole structure enhance their inhibitory potency against these enzymes .
Antimicrobial Activity
The compound has shown promising results against various microbial strains. In particular, derivatives of oxadiazoles display significant antibacterial and antifungal properties. For instance, one study reported that related oxadiazole derivatives exhibited MIC values as low as 8 µg/mL against Staphylococcus aureus and Candida albicans .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : The oxadiazole moiety is known to inhibit enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which play crucial roles in tumor progression and inflammation .
- Cell Cycle Arrest : Studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis .
Study 1: Anticancer Activity Assessment
A recent study evaluated the anticancer effects of related compounds on a panel of cancer cell lines. The results indicated that modifications in the substituents significantly influenced cytotoxicity. The compound under review was found to have superior activity compared to other derivatives.
Study 2: In Vivo Efficacy
In vivo studies using mouse models demonstrated that administration of this compound resulted in reduced tumor growth rates compared to control groups. This suggests potential for further development as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the recommended methods for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : Systematic optimization involves:
- Catalyst screening : Test palladium-based catalysts (e.g., Pd/C) or copper-mediated coupling reactions for oxadiazole ring formation .
- Solvent systems : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to stabilize intermediates during cyclization .
- Temperature gradients : Perform reactions at 60–100°C to balance reaction rate and byproduct formation .
- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradients) followed by recrystallization in ethanol .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR spectroscopy : Assign peaks for the fluorophenyl ring (¹⁹F NMR, δ ~ -110 ppm) and oxadiazole protons (¹H NMR, δ 8.2–8.5 ppm) .
- X-ray crystallography : Resolve the dihydropyridazinone core geometry and confirm oxadiazole-phenyl dihedral angles (e.g., ~15° deviation from coplanarity) .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion within 2 ppm error) .
Q. What strategies are effective for assessing the solubility and stability of this compound under varying physiological conditions?
- Methodological Answer :
- pH-dependent solubility : Use shake-flask methods in buffers (pH 1.2–7.4) with HPLC quantification .
- Thermal stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS .
- Photostability : Expose to UV light (ICH Q1B guidelines) and identify photodegradants using tandem mass spectrometry .
Advanced Research Questions
Q. How should discrepancies between in vitro bioactivity and in vivo efficacy of this compound be systematically investigated?
- Methodological Answer :
- Metabolic profiling : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated metabolites .
- Plasma protein binding : Use equilibrium dialysis to assess free fraction (e.g., >90% binding may reduce in vivo activity) .
- Pharmacokinetic (PK) studies : Compare AUC and Cₘₐₓ values between rodent models and in vitro IC₅₀ data to address bioavailability gaps .
Q. What computational approaches are validated for predicting the binding affinity of this compound to target receptors?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with GABA-A receptors (common for fluorophenyl-containing analogs) .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (50 ns trajectories) to assess binding stability (RMSD < 2 Å) .
- QSAR modeling : Train models with oxadiazole-substituted analogs to predict IC₅₀ values against kinase targets .
Q. What methodologies identify degradation products and pathways of this compound under accelerated stability conditions?
- Methodological Answer :
- Forced degradation : Expose to oxidative (3% H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions at 60°C for 24 hours .
- LC-MS/MS analysis : Use C18 columns (2.1 × 50 mm) with gradient elution (0.1% formic acid/acetonitrile) to resolve degradation products .
- Pathway inference : Compare fragmentation patterns with synthetic standards (e.g., oxadiazole ring-opening products) .
Data Contradiction Analysis
Q. How can conflicting results in cytotoxicity assays across different cell lines be resolved?
- Methodological Answer :
- Assay standardization : Normalize data to cell viability controls (MTT vs. ATP-based assays) .
- Cell line profiling : Compare genetic backgrounds (e.g., p53 status) and receptor expression levels via qPCR .
- Dose-response validation : Repeat assays with 10-point dilution series (0.1–100 µM) to confirm IC₅₀ reproducibility .
Experimental Design Considerations
Q. What statistical frameworks are recommended for dose-response studies involving this compound?
- Methodological Answer :
- Randomized block design : Assign treatments to cell culture plates or animal cohorts using stratified randomization to control batch effects .
- Non-linear regression : Fit sigmoidal curves (Hill equation) to calculate EC₅₀ values with 95% confidence intervals .
- Power analysis : Use G*Power software to determine sample size (α=0.05, β=0.2) for detecting ≥2-fold activity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
